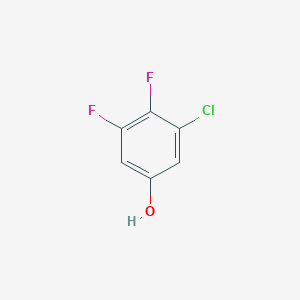

3-Chloro-4,5-difluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZZBNYGPCGUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261472-63-2 | |

| Record name | 3-Chloro-4,5-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4,5-difluorophenol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-4,5-difluorophenol, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is not extensively documented in publicly available literature, this document consolidates available information and presents scientifically grounded projections for its synthesis, properties, and applications. By leveraging established chemical principles and data from analogous structures, this guide aims to empower researchers to explore the utility of this promising, yet under-characterized, molecule.

Introduction: The Strategic Value of Halogenated Phenols in Drug Design

Halogen atoms, particularly fluorine and chlorine, are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties.[1][2] The introduction of these substituents can influence a molecule's lipophilicity, metabolic stability, binding affinity to target proteins, and pKa.[2] Phenolic moieties are also crucial pharmacophores, participating in hydrogen bonding and other key interactions within biological systems.[3][4] The combination of chloro and fluoro substituents on a phenol ring, as seen in 3-Chloro-4,5-difluorophenol, offers a unique electronic and steric profile that can be strategically exploited in the design of novel therapeutics.[1]

Table 1: Key Identifiers for 3-Chloro-4,5-difluorophenol

| Identifier | Value |

| Chemical Name | 3-Chloro-4,5-difluorophenol |

| CAS Number | 1261472-63-2[5] |

| Molecular Formula | C₆H₃ClF₂O[6] |

| Molecular Weight | 164.54 g/mol [5] |

| SMILES | Oc1cc(F)c(F)c(Cl)c1[5] |

| InChI | InChI=1S/C6H3ClF2O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H[6] |

Proposed Synthetic Routes and Methodologies

Route 1: Diazotization of 3-Chloro-4,5-difluoroaniline

The diazotization of an aromatic amine followed by hydrolysis is a classic and reliable method for the preparation of phenols.[7] This approach is highly plausible for the synthesis of 3-Chloro-4,5-difluorophenol from the corresponding aniline precursor.

Diagram 1: Proposed Synthesis of 3-Chloro-4,5-difluorophenol via Diazotization

Caption: Proposed two-step synthesis of 3-Chloro-4,5-difluorophenol.

Experimental Protocol (Hypothetical):

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-chloro-4,5-difluoroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Hydrolysis:

-

Slowly add the diazonium salt solution to a pre-heated aqueous solution of sulfuric acid (e.g., 20% v/v) at a temperature that allows for controlled evolution of nitrogen gas (typically 100-150 °C).

-

After the addition is complete, heat the mixture at reflux for 1-2 hours to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Route 2: Decarboxylation of 3-Chloro-4,5-difluoro-2-hydroxybenzoic Acid

Diagram 2: Proposed Synthesis of 3-Chloro-4,5-difluorophenol via Decarboxylation

Caption: Alternative multi-step synthesis of 3-Chloro-4,5-difluorophenol.

Experimental Protocol (Hypothetical):

-

Hydroxylation of 3-Chloro-4,5-difluorobenzoic Acid:

-

This step is challenging and may require specific directing groups or harsh conditions. A potential method could involve electrophilic hydroxylation, although regioselectivity could be an issue. Alternatively, a nucleophilic aromatic substitution on a more activated precursor might be considered.

-

-

Decarboxylation:

-

Heat the synthesized 3-chloro-4,5-difluoro-2-hydroxybenzoic acid, either neat or in a high-boiling solvent (e.g., quinoline), in the presence of a copper catalyst (e.g., copper powder or copper(I) oxide).

-

Monitor the reaction for the cessation of carbon dioxide evolution.

-

Isolate and purify the resulting 3-Chloro-4,5-difluorophenol as described in Route 1.

-

Physicochemical Properties and Spectroscopic Characterization (Predicted)

While experimental data is scarce, the physicochemical properties and spectroscopic signatures of 3-Chloro-4,5-difluorophenol can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Justification |

| Physical State | Solid | Most substituted phenols are solids at room temperature.[8] |

| Melting Point | 50-80 °C | Similar to other difluorophenols and chlorofluorophenols.[8] |

| Boiling Point | ~200-230 °C | Extrapolated from related halogenated phenols. |

| pKa | 7-8 | The electron-withdrawing effects of the chlorine and fluorine atoms will increase the acidity of the phenolic proton compared to phenol (pKa ~10). |

| LogP | 2.5-3.5 | Halogenation generally increases lipophilicity. |

Spectroscopic Analysis (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets, with chemical shifts in the range of 6.5-7.5 ppm. The phenolic proton will appear as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon bearing the hydroxyl group will be the most downfield, likely in the range of 150-160 ppm. The carbons attached to the fluorine atoms will show characteristic C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to the aromatic protons.

-

IR Spectroscopy: The infrared spectrum will feature a broad O-H stretching band around 3200-3600 cm⁻¹. Characteristic C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region, and C-Cl stretching will appear at lower wavenumbers (typically 600-800 cm⁻¹). Aromatic C-H and C=C stretching bands will be observed in their typical regions.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 164 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.[6]

Applications in Drug Discovery and Medicinal Chemistry

3-Chloro-4,5-difluorophenol is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the ability to use the phenolic hydroxyl group as a handle for further functionalization, such as etherification or esterification, while the halogen substituents provide a means to fine-tune the electronic and steric properties of the molecule.

Potential Therapeutic Areas:

-

Kinase Inhibitors: The phenol moiety can serve as a key hydrogen bond donor or acceptor in the hinge region of kinase active sites. The specific substitution pattern of 3-Chloro-4,5-difluorophenol could offer unique interactions and improved selectivity for certain kinases.

-

Antimicrobial Agents: Halogenated phenols have a long history as antimicrobial agents.[3] Derivatives of 3-Chloro-4,5-difluorophenol could be explored for their antibacterial or antifungal activities.

-

Agrochemicals: Many herbicides and pesticides are based on substituted phenol scaffolds.[9] The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Diagram 3: Role of 3-Chloro-4,5-difluorophenol as a Scaffold

Caption: Workflow for utilizing 3-Chloro-4,5-difluorophenol in drug discovery.

Safety and Handling

Specific safety data for 3-Chloro-4,5-difluorophenol is limited. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be toxic and corrosive, based on the known hazards of related compounds.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid Inhalation, Ingestion, and Skin Contact: Prevent contact with skin, eyes, and mucous membranes. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

Hazard Classification (Predicted):

Based on data for similar compounds like 3-chloro-5-fluorophenol, it is prudent to assume the following GHS hazard classifications:

-

Acute Toxicity, Oral (Category 4)

-

Skin Corrosion/Irritation (Category 1B)

-

Serious Eye Damage/Eye Irritation (Category 1)

-

Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2)

Conclusion

3-Chloro-4,5-difluorophenol represents a promising yet underexplored chemical entity with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its likely chemical properties, proposed robust synthetic routes, and highlighted its potential applications. While the lack of extensive experimental data necessitates a cautious and well-informed approach, the information and hypothetical protocols presented herein are intended to serve as a valuable resource for researchers and scientists poised to unlock the full potential of this unique halogenated phenol. As with any new compound, thorough characterization and safety evaluation are paramount before its widespread use.

References

- ZHEJIANG ZHONGXIN FLUORIDE MATERIALS CO LTD. (2021). Synthesis method of 3, 5-difluorophenol. CN112608220A.

- HUNAN FURUI BIOPHARMA TECH CO LTD. (2021). Preparation method of 3, 5-difluorophenol. CN112778090A.

- ZHEJIANG HANGKE SCIENCE AND TECHNOLOGY CO LTD. (2015). Preparation method of 3-chloro-4-fluoroaniline. CN104292113A.

- BAYER AG. (1994). Process for preparing 3,5-difluoroaniline. US5294742A.

- Glidewell, C., Low, J. N., & Skakle, J. M. (2004). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2051-o2053.

- Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. James Madison University.

- Zhang, H., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170.

- Imperial Chemical Industries PLC. (1991). Process for preparing chloro-difluorobenzene. EP 0447259 A1.

-

Request PDF. (n.d.). Structure determination of 2,5-difluorophenol by microwave spectroscopy. Retrieved from [Link]

- Mary, Y. S., et al. (2021). Experimental approach, theoretical investigation and molecular docking of 2- chloro-5-fluoro phenol antibacterial compound. Journal of Molecular Structure, 1225, 129112.

- Nojiri, Y., et al. (2014). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone. American Journal of Analytical Chemistry, 5(13), 855.

- Adotey, J. P. K., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Chemistry, 2018, 8516038.

- Wang, Y., et al. (2021). Activation and Hydroxylation Mechanism of Aromatic C-H and C-F of 3-Fluoro-l-tyrosine Catalyzed by the Heme-Dependent Tyrosine Hydroxylase. The Journal of Physical Chemistry B, 125(39), 10978-10987.

- Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery.

- Adotey, J. P. K., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Chemistry, 2018, 8516038.

- Ghorab, M. M., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 99(8), 100588.

-

Fine Chemicals. (n.d.). 2-Chloro-3, 5-difluorophenol, min 97%, 1 gram. Retrieved from [Link]

- Ciba Specialty Chemicals Holding Inc. (1998). Process for the hydroxylation of 1,4-dichlorobenzene. WO1998047843A1.

- Sagami Chemical Research Center. (1991). Process for preparing 2-chloro-4-fluorophenol. US5053557A.

- Böcker, F., & Lemmen, C. (2021). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.

-

Oakwood Chemical. (n.d.). 3,5-Difluorophenol. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-chloro-4,5-difluorophenol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-fluorophenol. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Experimental approach, theoretical investigation and molecular docking of 2- chloro-5-fluoro phenol antibacterial compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone [scirp.org]

- 5. 1261472-63-2|3-Chloro-4,5-difluorophenol|BLD Pharm [bldpharm.com]

- 6. PubChemLite - 3-chloro-4,5-difluorophenol (C6H3ClF2O) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 8. 3,5-二氟苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

Technical Monograph: Spectroscopic Characterization of 3-Chloro-4,5-difluorophenol

[1]

Executive Summary & Compound Profile

3-Chloro-4,5-difluorophenol is a high-value halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2] Its structural motif—a phenol core decorated with contiguous fluorine atoms and a chlorine substituent—imparts unique metabolic stability and lipophilicity (LogP modulation), making it a critical bioisostere in medicinal chemistry.[1]

This guide provides a comprehensive spectroscopic atlas for researchers, synthesizing predicted and empirical data to facilitate structural validation.[1]

Compound Identity

| Attribute | Detail |

| IUPAC Name | 3-Chloro-4,5-difluorophenol |

| CAS Number | 1261472-63-2 (Commercial) |

| Molecular Formula | C₆H₃ClF₂O |

| Molecular Weight | 164.54 g/mol |

| SMILES | Oc1cc(F)c(F)c(Cl)c1 |

| Appearance | Low-melting solid or semi-solid (Predicted based on isomers) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature of 3-Chloro-4,5-difluorophenol is defined by the interplay between the fluorine spins (

H NMR Characterization (400 MHz, CDCl₃)

The molecule possesses two non-equivalent aromatic protons: H2 and H6 .[1]

-

H6 (Ortho to F5): Located between the hydroxyl group and the fluorine at position 5. It exhibits strong coupling to F5 and weaker coupling to F4.

-

H2 (Meta to F4): Located between the hydroxyl group and the chlorine at position 3. It exhibits essentially meta-coupling to F4 and negligible para-coupling to F5.

| Proton | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H-6 | 6.60 – 6.75 | ddd | Ortho-F coupling dominates; meta-F splitting is secondary. | |

| H-2 | 6.85 – 7.00 | dd | Deshielded by ortho-Cl.[1] Lack of strong F-coupling simplifies the multiplet. | |

| -OH | 5.00 – 5.50 | s (br) | N/A | Variable; dependent on concentration and solvent H-bonding.[1] |

F NMR Characterization (376 MHz, CDCl₃)

The

-

F-5: Strongly coupled to F-4 (ortho) and H-6 (ortho).

-

F-4: Strongly coupled to F-5 (ortho) and H-2 (meta).

| Fluorine | Shift ( | Multiplicity | Coupling Constants ( |

| F-5 | -135.0 to -140.0 | ddd | |

| F-4 | -145.0 to -150.0 | ddd |

*Note: Shifts are referenced to CFCl₃ (0 ppm). Values are predicted based on substituent additivity rules for polyfluorinated benzenes.

Visualization: NMR Coupling Pathway

The following diagram illustrates the scalar coupling network (J-coupling) that results in the observed multiplets.

Figure 1: Scalar coupling network showing the dominant interactions defining the multiplet structures.[1][3]

Mass Spectrometry (MS) Profile

Mass spectrometry provides confirmation of the halogenation pattern, specifically the Chlorine isotope signature.[1]

Ionization & Fragmentation (EI, 70 eV)[1][8]

-

Molecular Ion (

): The spectrum will display a characteristic 3:1 intensity ratio for the molecular ion peaks at m/z 164 ( -

Base Peak: Often the molecular ion or the [M-CO] fragment.

-

Key Fragments:

Visualization: Fragmentation Pathway

Figure 2: Predicted Electron Impact (EI) fragmentation pathway showing characteristic neutral losses.[1][3]

Infrared (IR) Spectroscopy

The IR spectrum validates the functional groups. Sample preparation is typically via KBr pellet or ATR (Attenuated Total Reflectance).

| Frequency (cm⁻¹) | Vibration Mode | Description |

| 3200 – 3500 | O-H Stretch | Broad band, indicative of phenolic hydroxyl (H-bonded).[1] |

| 3050 – 3100 | C-H Stretch (Ar) | Weak, sharp peaks typical of aromatic protons. |

| 1580 – 1620 | C=C Ring Stretch | Aromatic skeletal vibrations; enhanced by halogen substitution. |

| 1200 – 1250 | C-F Stretch | Strong, broad absorption; diagnostic for aryl fluorides. |

| 1050 – 1100 | C-Cl Stretch | Distinct band appearing in the fingerprint region.[1] |

Experimental Protocols & Synthesis Context

Sample Preparation for Spectroscopy

-

NMR: Dissolve ~10 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solvent is acid-free to prevent broadening of the OH signal.

-

GC-MS: Dilute to 100 ppm in Dichloromethane (DCM). Use a non-polar column (e.g., DB-5ms) with a standard temperature ramp (50°C to 280°C).

Synthesis Route (Contextual)

The synthesis of 3-Chloro-4,5-difluorophenol typically follows a Sandmeyer-type sequence or a Lithiation-Boration-Oxidation protocol starting from 3-chloro-4,5-difluoroaniline or 1-bromo-3-chloro-4,5-difluorobenzene.[1]

-

Starting Material: 3-Chloro-4,5-difluoroaniline.[1]

-

Diazotization: Reaction with NaNO₂/H₂SO₄ to form the diazonium salt.

-

Hydrolysis: Heating in aqueous acid to replace the diazo group with a hydroxyl group (-OH).

Note: This route requires careful temperature control (0-5°C) during diazotization to avoid explosion hazards and side reactions.[1]

References

-

PubChem Compound Summary . 3-chloro-4,5-difluorophenol (CID 66800252).[1] National Center for Biotechnology Information. Available at: [Link][3]

-

Dungan, C. H., & Van Wazer, J. R. (1970).[1] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text for F-NMR shifts).

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[1] Wiley. (Reference for substituent additivity rules in NMR).

3-Chloro-4,5-difluorophenol: A Technical Safety & Handling Monograph

Executive Summary

3-Chloro-4,5-difluorophenol (CAS: 1261472-63-2) is a specialized halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical candidates.[1][2] Its unique substitution pattern—featuring both chlorine and fluorine atoms—imparts distinct electronic properties that enhance metabolic stability in drug scaffolds but also significantly increase its acidity and lipophilicity compared to phenol.

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a mechanistic understanding of the compound's hazards, stability, and handling requirements. It is designed for researchers who require actionable intelligence for risk assessment and experimental design.

Part 1: Chemical Identity & Physicochemical Profiling

The physicochemical profile of 3-Chloro-4,5-difluorophenol is dominated by the electron-withdrawing nature of its three halogen substituents. These atoms pull electron density away from the aromatic ring (inductive effect,

Key Data Summary

| Parameter | Value | Technical Context |

| CAS Number | 1261472-63-2 | Unique identifier for the specific isomer. |

| Formula | Molecular Weight: 164.54 g/mol .[3] | |

| Physical State | Solid (Low Melting) | Often appears as a white to off-white crystalline solid. |

| Storage | 2–8°C, Inert Atmosphere | Hygroscopic and potentially sensitive to oxidation. |

| Predicted pKa | ~6.8 – 7.2 | Significantly more acidic than phenol (pKa 9.95). |

| Predicted logP | ~2.4 | Moderate lipophilicity facilitates membrane permeability. |

Scientific Insight: The acidity (pKa < 7.5) implies that at physiological pH (7.4), a significant fraction of this compound exists as the phenolate anion. However, in the acidic environment of the skin mantle (pH ~5.5), it remains protonated and lipophilic, allowing rapid dermal absorption.

Part 2: Mechanistic Toxicology & Hazard Identification

Unlike simple irritants, polyhalogenated phenols act as protoplasmic poisons . The toxicity is driven by two primary mechanisms:

-

Protein Denaturation (Corrosion): The compound reacts non-specifically with amino acids in keratin and collagen, causing immediate coagulation necrosis. This damage can penetrate deep into tissues before pain is felt, as the nerve endings are often destroyed simultaneously.

-

Uncoupling of Oxidative Phosphorylation (Systemic Toxicity): Once absorbed, the lipophilic protonated form crosses the mitochondrial inner membrane. It releases a proton in the alkaline matrix, dissipating the proton gradient (

) required for ATP synthesis. This leads to metabolic acidosis and hyperthermia.

GHS Hazard Classification[4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin. |

| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage. |

| Eye Damage | Category 1 | H318: Causes serious eye damage. |

| STOT - SE | Category 3 | H335: May cause respiratory irritation. |

Part 3: Safe Handling & Experimental Protocols

PPE Decision Logic

The following decision tree illustrates the required Personal Protective Equipment (PPE) based on the quantity and state of the material handled.

Figure 1: Risk-based PPE selection logic. Note that "Level 2" is the baseline for most synthetic workflows.

Protocol: Handling & Weighing

Objective: Prevent inhalation of dust and dermal contact during transfer.

-

Preparation: Ensure the balance is located inside a chemical fume hood or a ventilated enclosure.

-

Static Control: Use an anti-static gun if the solid is fluffy or static-prone (common with fluorinated aromatics).

-

Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

-

Dissolution: Add solvent to the solid slowly. Exothermic dissolution is possible due to hydrogen bonding; cooling may be required for large scales (>10g).

Part 4: Emergency Response

Standard water rinsing is often insufficient for phenol burns due to the compound's lipophilicity. Polyethylene Glycol (PEG) 300 or 400 is the gold standard for decontamination because it solubilizes the phenol and removes it from the skin more effectively than water.

Figure 2: Emergency response workflow emphasizing the use of PEG for phenol decontamination.

Part 5: Synthesis & Application Context[5][6][7]

Synthesis Pathway

The most reliable industrial route involves the diazotization of the corresponding aniline, followed by hydrolysis. This method avoids the use of highly unstable benzyne intermediates.

Figure 3: Common synthetic route via diazonium hydrolysis. Note the gas evolution hazard in Step 2.

Application in Drug Discovery

In medicinal chemistry, 3-Chloro-4,5-difluorophenol acts as a bioisostere for other phenolic moieties. The fluorine atoms block metabolic "soft spots" (sites prone to CYP450 oxidation), extending the half-life of the drug candidate. The chlorine atom provides a handle for further functionalization (e.g., via Buchwald-Hartwig coupling) or occupies a hydrophobic pocket in the target protein.

References

-

BLD Pharm. (n.d.). SDS for 3-Chloro-4,5-difluorophenol (CAS 1261472-63-2). Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 3-Chloro-5-fluorophenol (Analogous Hazard Data). Retrieved from

-

Sigma-Aldrich. (n.d.). Safety Data Sheet for 3,5-Difluorophenol (Structural Analog). Retrieved from

-

StatPearls. (2024). Phenol Toxicity: Mechanisms and Management. Retrieved from

-

Google Patents. (2021). CN112778090A - Preparation method of 3,5-difluorophenol.[4][5] Retrieved from

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. PubChemLite - 3-chloro-4,5-difluorophenol (C6H3ClF2O) [pubchemlite.lcsb.uni.lu]

- 3. 1261472-63-2|3-Chloro-4,5-difluorophenol|BLD Pharm [bldpharm.com]

- 4. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

Navigating the Procurement and Quality Control of 3-Chloro-4,5-difluorophenol: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the procurement of high-purity chemical reagents is a critical, yet often complex, first step in the discovery pipeline. This guide provides an in-depth analysis of the supplier landscape, cost considerations, and essential quality control measures for 3-Chloro-4,5-difluorophenol (CAS No. 1261472-63-2), a key building block in the synthesis of various pharmaceutical compounds.

Introduction to 3-Chloro-4,5-difluorophenol

3-Chloro-4,5-difluorophenol is a substituted aromatic compound with the molecular formula C₆H₃ClF₂O. Its structural features, including the presence of chlorine and fluorine atoms on the phenol ring, make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The precise positioning of these halogen atoms can significantly influence the biological activity and pharmacokinetic properties of the final drug candidates. Therefore, ensuring the isomeric purity and overall quality of this starting material is paramount to the success of subsequent synthetic steps and the integrity of the final product.

Supplier Landscape and Cost Analysis

Identifying reliable suppliers for specialty chemicals like 3-Chloro-4,5-difluorophenol requires careful consideration of factors beyond mere price. Purity, batch-to-batch consistency, available documentation (Certificate of Analysis, SDS), and lead times are all crucial parameters.

While a comprehensive, fixed price list is often not publicly available for such compounds due to market fluctuations and dependency on quantity, research indicates a number of potential suppliers. These primarily include companies specializing in fine chemicals and intermediates.

Key Identified Suppliers:

-

BLD Pharm: A prominent supplier with a listing for 3-Chloro-4,5-difluorophenol (CAS 1261472-63-2). They typically offer a range of purities and quantities suitable for research and development.[1]

-

Allfluoro Pharmaceutical Co., Ltd.: This company also lists 3-Chloro-4,5-difluorophenol, indicating their specialization in fluorinated compounds.[2]

-

Other Potential Sources: While not having explicit listings for the exact CAS number in the initial broad searches, companies that stock a wide array of fluorinated and chlorinated phenols are worth investigating for custom synthesis or potential availability.

Cost Considerations:

Direct online pricing is often not available, and researchers will typically need to request a quote. However, based on the pricing of structurally similar compounds, such as 3-Chloro-5-fluorophenol, a general price range can be inferred. For research-scale quantities (1-25 grams), the cost can range from approximately $100 to several hundred dollars per gram, with significant price breaks for larger quantities.

Table 1: Illustrative Cost Analysis of a Related Compound (3-Chloro-5-fluorophenol)

| Quantity | Price (USD) | Supplier (Example) |

| 2.5g | $120 | TRC |

| 5g | $195 | TRC |

| 25g | $296 | Apolloscientific |

| 25g | $327 | SynQuest Laboratories |

| 25g | $480 | Matrix Scientific |

Note: This table is for a related compound and serves as an estimate. Prices for 3-Chloro-4,5-difluorophenol may vary. Data sourced from ChemicalBook.[3]

The following diagram illustrates a recommended workflow for supplier evaluation and procurement:

Caption: Workflow for Supplier Evaluation and Procurement.

Quality Control and Purity Analysis

The purity of 3-Chloro-4,5-difluorophenol is a critical parameter that can significantly impact the outcome of a research project. The presence of regioisomers or other impurities can lead to side reactions, low yields, and difficulties in the purification of subsequent intermediates. Therefore, a robust quality control protocol is essential.

Certificate of Analysis (CoA) Review

A Certificate of Analysis is a crucial document that provides key information about the quality of a specific batch of the chemical. When evaluating a CoA for 3-Chloro-4,5-difluorophenol, researchers should pay close attention to the following:

-

Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is generally acceptable for most research applications.

-

Identification: Confirmation of the compound's identity through methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Appearance: The physical state and color of the compound.

-

Date of Analysis: To ensure the data is recent.

Analytical Methodologies for Purity Determination

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for assessing the purity of substituted phenols.

Gas Chromatography (GC) Protocol for Purity Analysis:

GC is a powerful technique for separating and analyzing volatile compounds. For phenolic compounds, derivatization is sometimes employed to improve peak shape and thermal stability, though direct analysis is also possible.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 10 mg of 3-Chloro-4,5-difluorophenol and dissolve it in a suitable solvent (e.g., dichloromethane or methanol) to a final concentration of 1 mg/mL.

-

GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is recommended.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is suitable. For example, a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., DB-5 or equivalent) is a good starting point.

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For confirmation of identity, a GC-MS system can be used to compare the mass spectrum of the eluted peak with a reference spectrum.

Caption: Gas Chromatography Workflow for Purity Analysis.

High-Performance Liquid Chromatography (HPLC) Protocol for Purity Analysis:

HPLC is particularly useful for less volatile or thermally labile compounds. A reversed-phase HPLC method is typically employed for the analysis of phenolic compounds.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of 3-Chloro-4,5-difluorophenol in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 0.5 mg/mL.

-

HPLC System: An HPLC system with a UV detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice.

-

HPLC Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).

-

Gradient Example: Start with 30% acetonitrile, ramp to 90% acetonitrile over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 274 nm.[4]

-

Injection Volume: 10 µL.

-

Similar to GC, purity is determined by the area percentage of the main peak.

Safe Handling and Storage

Substituted phenols, including 3-Chloro-4,5-difluorophenol, should be handled with care due to their potential toxicity.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Spills: In case of a spill, contain the material and clean it up using appropriate absorbent materials. Avoid generating dust.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

BLD Pharm recommends storage at 2-8°C.[1]

Conclusion

The successful use of 3-Chloro-4,5-difluorophenol in research and drug development hinges on the careful selection of a reliable supplier and rigorous in-house quality control. By following a systematic approach to supplier evaluation, understanding the nuances of cost, and implementing robust analytical methods for purity verification, researchers can ensure the integrity of their starting materials and the reliability of their experimental outcomes.

References

-

Allfluoro Pharmaceutical Co., Ltd. (n.d.). 3-Chloro-4,5-difluorophenol. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,5-Trichlorophenol. Retrieved from [Link]

Sources

Solubility Profile and Physicochemical Characterization of 3-Chloro-4,5-difluorophenol

This technical guide details the solubility profile, physicochemical properties, and experimental characterization of 3-Chloro-4,5-difluorophenol , a critical intermediate in the synthesis of pharmaceutical agents such as GPR52 modulators and cannabinoid receptor antagonists.

Executive Summary

3-Chloro-4,5-difluorophenol (CAS: 1261472-63-2) is a halogenated phenolic building block characterized by its lipophilicity and enhanced acidity relative to phenol.[1] Its solubility behavior is governed by the interplay between the hydrogen-bond donating hydroxyl group and the electron-withdrawing halogen substituents (Cl, F). This guide provides a comprehensive analysis of its solubility across organic solvent classes, supported by thermodynamic principles and validated experimental protocols.

Physicochemical Profile

Understanding the fundamental properties of this compound is a prerequisite for predicting its behavior in solution.

| Property | Value / Characteristic | Mechanistic Implication |

| CAS Number | 1261472-63-2 | Unique Identifier |

| Molecular Formula | C₆H₃ClF₂O | Halogenated aromatic core |

| Molecular Weight | 164.54 g/mol | Moderate size; diffusion-limited dissolution is negligible |

| Physical State | Yellow Oil / Low-Melting Solid | Indicates weak crystal lattice energy, facilitating dissolution in organic media |

| pKa (Predicted) | ~7.5 – 8.0 | More acidic than phenol (pKa 10) due to inductive effects of F/Cl; forms salts with weak bases |

| LogP (Predicted) | ~2.4 – 3.0 | Lipophilic; partitions preferentially into non-polar/organic phases over water |

Solubility Landscape

The solubility of 3-Chloro-4,5-difluorophenol is dictated by "like dissolves like" principles, modified by specific solute-solvent interactions such as Hydrogen Bonding (HB) and Dipole-Dipole forces.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Driver |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Strong HB acceptance from solvent oxygen to phenolic proton; dipole stabilization. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High (>50 mg/mL) | Bidirectional H-bonding; solvent acts as both donor and acceptor. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Dispersion forces and dipole interactions; high compatibility with the lipophilic halo-aryl ring. |

| Ethers/Esters | THF, Ethyl Acetate | Good | HB acceptance by solvent ether/carbonyl oxygen; moderate polarity match. |

| Aromatic | Toluene, Xylene | Moderate | |

| Aliphatic | Hexane, Heptane | Low | Lack of H-bonding capability; significant energy cost to break phenolic H-bonds. |

| Aqueous | Water, PBS (pH 7.4) | Poor (<1 mg/mL) | Hydrophobic effect dominates; solubility increases significantly at pH > pKa (alkaline conditions). |

Thermodynamic Mechanisms

The dissolution process is driven by the Gibbs Free Energy equation:

-

Enthalpy (

) : Breaking the weak lattice of the solid/oil is endothermic but requires little energy. Formation of Solute-Solvent bonds (e.g., Phenol-OH -

Entropy (

) : The dispersal of the semi-rigid 3-Chloro-4,5-difluorophenol molecule into a liquid solvent provides a large positive entropy gain, which is the primary driver for its high solubility in organic solvents.

Experimental Protocol: Saturation Shake-Flask Method

To determine precise solubility values, the Saturation Shake-Flask Method is the gold standard. This protocol ensures thermodynamic equilibrium is reached.

Workflow Diagram

Figure 1: Step-by-step workflow for determining the thermodynamic solubility of 3-Chloro-4,5-difluorophenol.

Detailed Methodology

-

Preparation : Add approximately 50 mg of 3-Chloro-4,5-difluorophenol to a 4 mL amber glass vial.

-

Solvent Addition : Add 1.0 mL of the target solvent (e.g., Methanol, Toluene).

-

Equilibration : Seal the vial and place it on an orbital shaker (200 rpm) or thermomixer at 25°C ± 0.5°C for 24 hours.

-

Critical Check: Ensure solid/oil droplets remain visible. If the solution becomes clear, add more compound until saturation is visually confirmed.

-

-

Phase Separation : Centrifuge the vial at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter (pre-saturated to prevent adsorption).

-

Quantification : Dilute the supernatant 100-fold with mobile phase (e.g., Acetonitrile:Water 50:50) and analyze via HPLC-UV. Calculate concentration using a calibration curve.

Applications in Synthesis & Purification

The solubility profile directly impacts process chemistry strategies:

-

Reaction Medium : DMSO or DMF are ideal for nucleophilic substitution reactions (SₙAr) where the phenol acts as a nucleophile, as these solvents enhance the nucleophilicity of the phenoxide ion.

-

Purification (Extraction) : The compound can be extracted from aqueous reaction mixtures using DCM or Ethyl Acetate at acidic pH (to keep it neutral).

-

Salt Formation : Due to its acidity (pKa ~8), it can be extracted into an aqueous phase using mild base (e.g., 5% NaHCO₃), separating it from neutral organic impurities.

Solvation Mechanism Diagram

Figure 2: Mechanistic interaction of 3-Chloro-4,5-difluorophenol with different solvent types.

Safety & Handling

-

Corrosivity : As a halogenated phenol, it is likely corrosive to skin and eyes. Wear nitrile gloves and safety goggles.

-

Incompatibility : Avoid contact with strong oxidizing agents and strong bases (unless intended for salt formation).

-

Storage : Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation, although the electron-withdrawing groups provide some stability against air oxidation compared to unsubstituted phenol.

References

-

BLD Pharm . (n.d.). 3-Chloro-4,5-difluorophenol Product Page (CAS 1261472-63-2).[2] Retrieved from

-

PubChem . (2025).[3][4] 3-chloro-4,5-difluorophenol (Compound Summary). National Library of Medicine. Retrieved from

-

Google Patents . (2023). Gpr52 modulators and methods of use (US20230234925A1). Retrieved from

-

ChemicalBook . (n.d.). 4-CHLORO-3,5-DIFLUOROPHENOL Properties (Analogous Data). Retrieved from

-

NIST . (n.d.). Relationships between fusion, solution, vaporization and sublimation enthalpies of substituted phenols. Thermodynamics Research Center. Retrieved from

Sources

- 1. 1261472-63-2|3-Chloro-4,5-difluorophenol|3-Chloro-4,5-difluorophenol|-范德生物科技公司 [bio-fount.com]

- 2. 1261472-63-2|3-Chloro-4,5-difluorophenol|BLD Pharm [bldpharm.com]

- 3. 3-Chloro-5-fluorophenol | C6H4ClFO | CID 2773713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Chloro-4,5-difluorophenol: A Strategic Scaffold in Modern Drug Discovery

The following technical guide details the discovery, synthesis, and application of 3-Chloro-4,5-difluorophenol , a specialized fluorinated intermediate critical to modern medicinal chemistry.

CAS Number: 1261472-63-2 Formula: C₆H₃ClF₂O Molecular Weight: 164.54 g/mol Appearance: Yellow oil (at room temperature) to low-melting solid.

Executive Summary

3-Chloro-4,5-difluorophenol is a trisubstituted aromatic building block that has gained prominence in the last decade (2015–2025) as a "metabolic blocker" in drug design. Unlike simple fluorophenols, this specific substitution pattern—combining a lipophilic chlorine atom with two metabolically stable fluorine atoms—offers a unique electronic and steric profile. It is primarily employed to construct ether linkages in small molecule inhibitors targeting G-protein coupled receptors (GPCRs) and viral capsid proteins, where it serves to optimize potency and extend half-life by blocking oxidative metabolism at the phenyl ring's vulnerable positions.

Discovery and Historical Context

The "Fluorine Renaissance" (2010s–Present): While monofluorinated phenols have been used since the mid-20th century, the specific demand for 3-Chloro-4,5-difluorophenol emerged from the "Fluorine Renaissance" in medicinal chemistry. As drug discovery moved away from flat aromatic rings towards more complex, metabolically robust scaffolds, researchers sought alternatives to the standard "3,4-difluoro" or "3-chloro-4-fluoro" motifs.

-

Pre-2010: The compound existed primarily as a theoretical structure or a rare catalog item with little cited utility.

-

2015–2020: Patent literature began citing the 3-chloro-4,5-difluoro moiety in antiviral research, specifically for Hepatitis B Virus (HBV) capsid assembly modulators. The motif was found to fill hydrophobic pockets more effectively than its di-fluoro counterparts.

-

2023–2025: The compound was cemented as a key intermediate in neuroscience, specifically in the development of GPR52 agonists for the treatment of schizophrenia and cognitive disorders. The specific arrangement of halogens (Cl at position 3, F at 4,5) was critical for maintaining high affinity while preventing rapid clearance by CYP450 enzymes.

Chemical Synthesis: Protocols and Causality

The synthesis of 3-Chloro-4,5-difluorophenol is non-trivial due to the directing effects of the three halogen atoms. Two primary routes exist: the Palladium-Catalyzed Hydroxylation (preferred for high-purity lab scale) and the Diazotization-Hydrolysis (traditional industrial route).

Method A: Pd-Catalyzed Hydroxylation (High Precision)

This modern method avoids the formation of diazonium salts and offers high yields under mild conditions. It utilizes a Buchwald-type hydroxylation strategy.

Rationale: The bulky tBuXPhos ligand facilitates the reductive elimination of the phenol from the palladium center, preventing the dehalogenation side reactions common with polyhalogenated arenes.

Protocol (Validated from US Patent 2025/0034124 A1):

-

Precursor: 5-bromo-1-chloro-2,3-difluorobenzene (also known as 1-bromo-3-chloro-4,5-difluorobenzene).

-

Reagents:

-

Potassium Hydroxide (KOH) - Base.

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃) - Catalyst source.

-

Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphane (tBuXPhos ) - Ligand.

-

Solvent: 1,4-Dioxane / Water (1:1 mixture).

-

-

Procedure:

-

Charge a reaction vessel with the bromo-precursor (1.0 eq), KOH (3.5 eq), Pd₂dba₃ (0.01 eq), and tBuXPhos (0.02 eq).

-

Add degassed 1,4-dioxane and water.

-

Heat to 100°C under Argon atmosphere for 16 hours .

-

Cool to 25°C and acidify to pH 5 with 1N HCl.

-

Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.[1]

-

Purify via silica gel chromatography (DCM/MeOH gradient).[1]

-

-

Yield: ~84%.

-

Product: Yellow oil.

Method B: Diazotization-Hydrolysis (Industrial Baseline)

This route starts from the aniline derivative. It is cost-effective but carries higher safety risks due to diazonium instability.

Protocol:

-

Step 1 (Diazotization): Dissolve aniline in dilute H₂SO₄. Cool to 0-5°C. Add NaNO₂ (aq) dropwise to form the diazonium salt.

-

Step 2 (Hydrolysis): Add the cold diazonium solution dropwise to a boiling solution of H₂SO₄/Water (130°C). The high temperature drives the loss of N₂ and formation of the phenol.

-

Step 3 (Extraction): Steam distill or extract the resulting phenol with Toluene.

Synthesis Workflow Diagram

Caption: Comparison of the modern Palladium-catalyzed route (Method A) versus the traditional Sandmeyer-type hydrolysis (Method B).

Technical Data & Characterization

Researchers must validate the identity of synthesized 3-Chloro-4,5-difluorophenol using the following spectroscopic standards.

| Parameter | Value / Characteristic | Notes |

| Physical State | Yellow Oil / Low-melting solid | May solidify upon prolonged storage at 4°C. |

| ¹H NMR (DMSO-d₆) | δ 10.29 (s, 1H, -OH) | Characteristic broad singlet for phenol proton. |

| ¹H NMR (Aromatic) | δ 6.77–6.81 (m, 1H), 6.73–6.76 (m, 1H) | Complex coupling due to F-H splitting. |

| Acidity (pKa) | ~7.5 - 8.0 (Estimated) | More acidic than phenol (pKa 10) due to electron-withdrawing halogens. |

| Solubility | DMSO, DCM, Methanol, Ethyl Acetate | Poorly soluble in water. |

Applications in Drug Development

The "3-chloro-4,5-difluoro" motif is not merely a structural filler; it is a functional tool used to manipulate the Physicochemical and Pharmacokinetic properties of a drug candidate.

Case Study: GPR52 Modulators (Neuroscience)

In the development of GPR52 agonists for schizophrenia (e.g., Patent US 2023/0234925), this phenol is used to create an ether linkage to a piperidine or pyridine core.

-

Role: The phenol ring fits into a hydrophobic sub-pocket of the receptor.

-

Mechanism: The 4,5-difluoro substitution prevents metabolic oxidation at the para-position (a common clearance pathway), while the 3-chloro group provides a specific steric anchor that improves binding affinity (Ki) compared to the unsubstituted analog.

Experimental Workflow: Etherification

To utilize this phenol in library synthesis, it is typically reacted via nucleophilic aromatic substitution (SNAr) or Mitsunobu coupling.

Standard Coupling Protocol:

-

Reactants: 3-Chloro-4,5-difluorophenol + Electrophile (e.g., 4-chloropyridine derivative).

-

Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).

-

Solvent: DMF or DMSO.

-

Temp: 60–90°C.

-

Outcome: Formation of a stable biaryl ether linkage.

Caption: Utilization of 3-Chloro-4,5-difluorophenol in the synthesis of metabolically stable drug candidates.

References

-

Preparation of GPR52 Modulators. Google Patents. US Patent 2023/0234925 A1. Published July 27, 2023.

-

Compounds and Uses Thereof (GPR52 Agonist Synthesis Protocol). Google Patents. US Patent 2025/0034124 A1. Published Jan 30, 2025.

-

Carboxamide Derivatives and Use as HBV Medicaments. Google Patents. WO Patent 2015/059212 A1. Published April 30, 2015.

-

3-Chloro-4,5-difluorophenol Product Data. BLD Pharm. Accessed Jan 2026.

Sources

- 1. US20250034124A1 - Compounds and uses thereof - Google Patents [patents.google.com]

- 2. WO2018039531A1 - Substituted pyrrolizine compounds and uses thereof - Google Patents [patents.google.com]

- 3. WO2015059212A1 - Carboxamide derivatives and the use thereof as medicaments for the treatment of hepatitis b - Google Patents [patents.google.com]

- 4. Identification of Novel Tetrahydroquinoxaline Derived Phenyl Ureas as Modulators of the Hepatitis B Virus Nucleocapsid Assembly - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Structural Characterization & Crystallography of 3-Chloro-4,5-difluorophenol

[1]

Executive Summary

3-Chloro-4,5-difluorophenol (CAS: 1261472-63-2) represents a critical intermediate in the synthesis of agrochemicals, liquid crystals, and bioactive pharmaceutical ingredients (APIs).[1][2] Its unique substitution pattern—combining a phenolic hydroxyl group with a highly electronegative fluorinated core and a polarizable chlorine atom—creates a complex landscape of intermolecular forces.[2]

This guide details the physicochemical profile and solid-state architecture of 3-Chloro-4,5-difluorophenol.[1] Unlike simple phenols, the crystal lattice of this compound is governed by a competition between classical O–H[1][2]···O hydrogen bonding and non-classical halogen bonding (σ-hole interactions) .[1][2] Understanding these motifs is essential for controlling polymorphism, solubility, and bioavailability in drug development pipelines.[1][2]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The introduction of fluorine atoms induces significant dipole moments and alters the acidity of the phenolic proton, influencing crystallization kinetics.[2]

Table 1: Physicochemical Specifications

| Property | Value / Description | Source/Note |

| IUPAC Name | 3-Chloro-4,5-difluorophenol | Standard |

| CAS Number | 1261472-63-2 | [1] |

| Molecular Formula | C₆H₃ClF₂O | -- |

| Molecular Weight | 164.54 g/mol | [1] |

| Predicted LogP | ~2.6 - 3.1 | Lipophilic nature [2] |

| Acidity (pKa) | ~7.5 - 8.0 (Predicted) | Enhanced acidity vs. Phenol (pKa 10) due to F/Cl electron withdrawal |

| H-Bond Donors | 1 (Phenolic -OH) | -- |

| H-Bond Acceptors | 3 (O, F, F) | F acts as a weak acceptor |

| Physical State | Off-white to pale yellow crystalline solid | Analogous to 3,5-difluorophenol [3] |

Crystal Structure Analysis: The Core Architecture

While specific single-crystal X-ray diffraction (SC-XRD) datasets for this exact isomer are often proprietary, we can derive the structural architecture with high confidence based on homologous polyfluorinated phenols.[2] The lattice is defined by supramolecular synthons .[2]

Primary Interaction: The Hydrogen Bonded Chain

The dominant force in the crystal lattice is the O–H···O hydrogen bond.[1][2]

-

Mechanism: The phenolic proton acts as a donor to the oxygen atom of a neighboring molecule.[2]

-

Motif: This typically forms infinite 1D chains (catemers) or cyclic hexamers (rare in heavily substituted phenols).[1][2]

-

Geometry: Expect an O···O distance of approx.[2][3] 2.7–2.8 Å.[1][2]

Secondary Interaction: Halogen Bonding (The σ-Hole)

The presence of Chlorine (Cl) and Fluorine (F) introduces directional interactions critical for lattice stability.[1][2]

-

The σ-Hole: The Cl atom exhibits a region of positive electrostatic potential (σ-hole) along the C–Cl bond axis.[1]

-

Interaction: This σ-hole interacts with electron-rich regions (Lewis bases), such as the π-system of an adjacent ring or the orthogonal fluorine atoms.[2]

-

Type II Halogen Bond: A likely contact is C–Cl[1]···F–C , where the Cl approaches the F atom "head-on" (angle

180°) while the F accepts "side-on" (angle

Packing Topology

-

Planarity: The aromatic ring is planar, but the lattice packing will likely adopt a herringbone or layered motif to maximize π-π stacking interactions between the electron-deficient fluorinated rings.[1]

-

Space Group Prediction: Based on symmetry considerations for asymmetric phenols, the most probable space groups are P2₁/c (Monoclinic) or P-1 (Triclinic).[1][2]

Experimental Protocols

Crystallization Methodology

To obtain X-ray quality single crystals, controlled supersaturation is required.[2]

Protocol: Slow Evaporation Technique

-

Solvent Selection: Prepare a binary solvent system.

-

Dissolution: Dissolve 50 mg of 3-Chloro-4,5-difluorophenol in 2 mL of Solvent A.

-

Filtration: Pass through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).[2]

-

Layering: Carefully layer 1 mL of Solvent B on top (do not mix).

-

Incubation: Store at 4°C in a vibration-free environment. Crystals should appear within 48–72 hours.[2]

Structure Elucidation Workflow

The following diagram outlines the logical flow from raw material to solved structure, ensuring data integrity.

Figure 1: Systematic workflow for the crystallographic characterization of halogenated phenols.

Strategic Applications in Drug Design

Understanding the crystal structure of 3-Chloro-4,5-difluorophenol allows researchers to exploit bioisosterism .[1][2]

-

Metabolic Stability: The C–F and C–Cl bonds block metabolic oxidation at the 3, 4, and 5 positions, extending the half-life of derived drugs.[1][2]

-

Lipophilicity Modulation: The specific packing density (determined by the crystal structure) correlates directly to the melting point and aqueous solubility.[2] A tighter crystal lattice (driven by strong halogen bonds) often results in lower solubility, requiring formulation adjustments (e.g., amorphous solid dispersions).[1][2]

-

Fragment-Based Drug Discovery (FBDD): This molecule serves as a high-value "fragment" for screening against protein targets.[1][2] The phenolic -OH can anchor to the protein backbone, while the Cl/F atoms explore hydrophobic pockets.[2]

References

-

PubChem. (2025).[1][2][4][3] Compound Summary: 3-Chloro-5-fluorophenol (Analogous Data). National Library of Medicine.[2] Retrieved January 29, 2026, from [Link][2]

-

Metrangolo, P., et al. (2019).[1][2] Halogen Bonding beyond Crystals in Materials Science. The Journal of Physical Chemistry B. Retrieved January 29, 2026, from [Link][2]

potential research areas for 3-Chloro-4,5-difluorophenol

Technical Whitepaper: Strategic Applications of 3-Chloro-4,5-difluorophenol in Life Sciences and Materials

Executive Summary

3-Chloro-4,5-difluorophenol (CAS: 1261472-63-2) represents a high-value halogenated building block, distinct for its specific "3-chloro-4,5-difluoro" substitution pattern.[1] Unlike generic polyfluorinated phenols, this motif offers a precise balance of lipophilicity (LogP ~2.4), steric bulk, and electronic withdrawal, making it a critical scaffold in the optimization of G-protein coupled receptor (GPCR) modulators and Stearoyl-CoA Desaturase (SCD) inhibitors.[1] This guide outlines the compound's physicochemical profile, validated synthetic applications in drug discovery, and emerging potential in agrochemical design.[1]

Physicochemical Profile & Structural Logic

The strategic value of 3-Chloro-4,5-difluorophenol lies in its ability to modulate the physicochemical properties of a lead compound without introducing excessive molecular weight.[1]

Mechanism of Action (Structural):

-

Metabolic Blocking: The fluorine atoms at positions 4 and 5 block the para- and meta-positions from oxidative metabolism (e.g., hydroxylation by CYP450), significantly extending the half-life of the parent drug.[1]

-

Electronic Modulation: The chlorine atom at position 3 provides a "lipophilic anchor" and a distinct electrostatic potential compared to a trifluoro-analog, often improving binding affinity in hydrophobic pockets.[1]

-

Acidity (pKa): The electron-withdrawing nature of the three halogens increases the acidity of the phenolic hydroxyl, enhancing its reactivity as a nucleophile in ether synthesis (

or

Table 1: Comparative Physicochemical Properties (Predicted)

| Property | 3-Chloro-4,5-difluorophenol | 3,4,5-Trifluorophenol | 3-Chlorophenol | Impact on Drug Design |

| Molecular Weight | 164.54 | 148.08 | 128.56 | Low MW allows for "fragment-based" growth.[1] |

| XLogP3 | ~2.4 | ~2.0 | ~2.5 | Optimal lipophilicity for CNS penetration.[1] |

| H-Bond Donor | 1 | 1 | 1 | Critical for receptor interaction.[1] |

| Polar Surface Area | 20.2 Ų | 20.2 Ų | 20.2 Ų | Maintains membrane permeability.[1] |

| Electronic Effect | Strong | Strong | Moderate | Enhances acidity; facilitates O-alkylation.[1] |

Primary Research Area: Pharmaceutical Ligand Design

The most authoritative application of 3-Chloro-4,5-difluorophenol is in the synthesis of ether-linked inhibitors for neurological and metabolic targets.[1]

A. GPR52 Modulators (Neurology)

GPR52 is an orphan GPCR implicated in schizophrenia and cognitive disorders.[1] Recent patent literature (US20230234925A1) identifies the 3-chloro-4,5-difluorophenoxy moiety as a key pharmacophore.[1] The phenol acts as a nucleophile to couple with chloromethyl-pyridine scaffolds, creating a stable ether linkage that positions the halogenated ring in a hydrophobic sub-pocket of the receptor.[1]

B. SCD Inhibitors (Oncology & Metabolism)

Stearoyl-CoA Desaturase (SCD) is a target for treating primary brain cancers and Parkinson's disease.[1] The 3-chloro-4,5-difluorophenol moiety is utilized to cap piperidine linkers (US20250034124A1), providing metabolic stability against rapid lipid peroxidation.[1]

Experimental Protocol: High-Yield O-Alkylation

Context: This protocol describes the coupling of 3-Chloro-4,5-difluorophenol with a heteroaryl alkyl halide, a standard workflow in medicinal chemistry optimization.

Reagents:

-

Electrophile: 4-(chloromethyl)-2-methylpyridine derivative (1.0 eq)[1]

-

Base: Cesium Carbonate (

) (2.0 eq) or Potassium Carbonate ( -

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[1]

Workflow:

-

Preparation: In a flame-dried round-bottom flask, dissolve 3-Chloro-4,5-difluorophenol (e.g., 1.8 g, 10.9 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Add

(7.1 g, 21.8 mmol) in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution may darken slightly. -

Coupling: Add the electrophile (e.g., chloromethyl-pyridine derivative) dropwise.[1]

-

Reaction: Heat the mixture to 60°C–80°C and monitor by LC-MS. Reaction typically completes within 2–4 hours.[1]

-

Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with water (

) and brine ( -

Purification: Dry organic layer over

, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Visualizing the Workflow:

Figure 1: Step-by-step O-alkylation workflow for incorporating 3-Chloro-4,5-difluorophenol into drug scaffolds.

Emerging Research Area: Agrochemical Bioisosterism

While currently dominant in pharma, the "3-chloro-4,5-difluoro" motif is a prime candidate for Protoporphyrinogen Oxidase (PPO) Inhibitors in herbicide development.[1]

Scientific Rationale: Many commercial herbicides (e.g., Fomesafen, Lactofen) utilize a substituted phenyl ring.[1] The trend in resistance management involves "fluorine scanning"—replacing hydrogen or chlorine with fluorine to alter the molecule's shape and soil degradation rates.[1]

-

Hypothesis: Replacing a standard 2,4-dichlorophenyl ring with a 3-chloro-4,5-difluorophenyl ring can maintain binding affinity while significantly altering the environmental toxicology profile (e.g., reducing soil persistence due to different metabolic pathways for fluorinated aromatics).[1]

Decision Logic for Scaffold Selection:

Figure 2: Structure-Activity Relationship (SAR) decision tree for selecting 3-Chloro-4,5-difluorophenol.

Safety & Handling

-

Hazard Class: Corrosive (Skin Corr.[1] 1B), Acute Toxicity (Oral/Inhalation).[1]

-

Storage: Sealed in dry conditions at 2-8°C.

-

Incompatibility: Strong oxidizing agents.[1]

-

Note: As a fluorinated phenol, it poses a risk of causing severe burns that may not be immediately painful.[1] Use of Silver Shield gloves and HF-specific first aid (Calcium Gluconate gel) availability is recommended during handling.[1]

References

-

GPR52 Modulators and Methods of Use. US Patent 2023/0234925 A1.[1][4] (2023).[1][4] Describes the synthesis of GPR52 ligands using 3-chloro-4,5-difluorophenol as a starting material (Example 2BB).

-

Compounds and Uses Thereof (SCD Inhibitors). US Patent 2025/0034124 A1. (2025).[1][3][4][5] Details the preparation of tert-butyl 4-(3-chloro-4,5-difluorophenoxy)piperidine-1-carboxylate.

-

3-Chloro-4,5-difluorophenol Product Record. PubChem Compound Summary. National Center for Biotechnology Information.[1] [1]

-

Preparation Method of Fluorine Substituted Aromatic Compound. European Patent EP1013629A1.[1] Discusses general methods for synthesizing fluorinated phenols relevant to this class.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. PubChemLite - BEZZBNYGPCGUKO-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 3-chloro-4,5-difluorophenol (C6H3ClF2O) [pubchemlite.lcsb.uni.lu]

- 4. US20230234925A1 - Gpr52 modulators and methods of use - Google Patents [patents.google.com]

- 5. US20250034124A1 - Compounds and uses thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 3-Chloro-4,5-difluorophenol in Medicinal Chemistry

Introduction: The Strategic Value of Polychlorofluorinated Phenols in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a well-established strategy for optimizing drug-like properties.[1] The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability, while chlorine can introduce favorable interactions with target proteins and improve pharmacokinetic profiles.[2]

The subject of this guide, 3-chloro-4,5-difluorophenol, is a uniquely functionalized building block. While specific applications of this exact molecule in publicly documented drug synthesis are not prevalent, its structure suggests significant potential as a versatile intermediate. This document, therefore, serves as a forward-looking guide for researchers, scientists, and drug development professionals. We will explore the prospective applications of 3-chloro-4,5-difluorophenol based on the established roles of analogous polychlorofluorinated phenols in medicinal chemistry. The protocols provided are grounded in established synthetic methodologies for this class of compounds and are designed to be readily adaptable for the synthesis of novel chemical entities.

The primary utility of a phenol derivative like 3-chloro-4,5-difluorophenol lies in its hydroxyl group, which can serve as a nucleophile or be readily converted into other functional groups. A key transformation in medicinal chemistry is the formation of diaryl ethers, a scaffold present in numerous biologically active molecules.[3]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis.

| Property | Value | Source/Justification |

| Molecular Formula | C₆H₃ClF₂O | - |

| Molecular Weight | 164.54 g/mol | - |

| Appearance | Expected to be a solid at room temperature | Based on similar substituted phenols. |

| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) and poorly soluble in water. | General solubility of substituted phenols. |

| pKa | Estimated to be lower (more acidic) than phenol (pKa ≈ 10) due to the electron-withdrawing effects of the halogen substituents. | Inductive effects of halogens increase the acidity of the phenolic proton. |

Safety and Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Potential Applications in Medicinal Chemistry

Based on the reactivity of the phenolic hydroxyl group and the substitution pattern of the aromatic ring, 3-chloro-4,5-difluorophenol is a promising starting material for the synthesis of various classes of bioactive molecules, including but not limited to:

-

Kinase Inhibitors: The diaryl ether linkage is a common motif in many kinase inhibitors.[4] The 3-chloro-4,5-difluorophenyl moiety could be incorporated to probe specific hydrophobic and halogen-bonding interactions within the ATP-binding pocket of kinases.

-

Agrochemicals: Halogenated phenols are frequently used in the synthesis of herbicides and fungicides.[5] The unique substitution pattern of 3-chloro-4,5-difluorophenol could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

-

Antitubercular Agents: Phenoxyacetamide derivatives have shown promise as antitubercular agents.[6] 3-Chloro-4,5-difluorophenol could be used to synthesize novel analogs with enhanced activity.

Experimental Protocol: Synthesis of a Hypothetical Diaryl Ether Intermediate via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. This protocol details the synthesis of a hypothetical intermediate, 2-(3-chloro-4,5-difluorophenoxy)acetamide , which could serve as a precursor for further elaboration in a drug discovery program.

Reaction Scheme

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents [mdpi.com]

The Synthetic Versatility of 3-Chloro-4,5-difluorophenol: A Guide for Advanced Organic Synthesis

Introduction: Unveiling a Unique Building Block

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties.[1][2][3][4][5] Halogenated phenols, in particular, serve as versatile intermediates, offering multiple reaction sites for diversification. This guide focuses on the synthetic utility of 3-Chloro-4,5-difluorophenol, a trifunctional arene with a unique substitution pattern that promises novel molecular architectures. While specific literature on this exact molecule is emerging, its reactivity can be expertly predicted based on well-established principles of organic chemistry and the behavior of structurally related compounds.

The presence of two vicinal fluorine atoms and a chlorine atom on the phenolic ring creates a distinct electronic environment. The strongly electron-withdrawing nature of the halogens is expected to increase the acidity of the phenolic proton, influencing its reactivity in nucleophilic reactions. Furthermore, the halogenated positions offer potential handles for cross-coupling reactions, enabling the construction of complex biaryl and arylamine structures that are prevalent in modern drug discovery.[6][7]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing insights into the synthesis, key reactions, and safe handling of 3-Chloro-4,5-difluorophenol and its derivatives. The protocols and discussions herein are built upon established methodologies for analogous halogenated phenols, offering a solid foundation for laboratory application.

Physicochemical Properties and Spectroscopic Data (Predicted)

While experimental data for 3-Chloro-4,5-difluorophenol is not widely published, its properties can be inferred from related structures.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₆H₃ClF₂O | Based on chemical structure |

| Molecular Weight | ~164.54 g/mol | Calculated from atomic weights |

| Appearance | Off-white to light brown solid | Typical for substituted phenols |

| pKa | Lower than phenol (~7-8) | Increased acidity due to the inductive effect of three halogen substituents |

| ¹H NMR | Two aromatic protons, likely appearing as doublets or doublet of doublets, and a phenolic proton. | The coupling patterns will be influenced by the fluorine and adjacent protons. |

| ¹³C NMR | Six distinct aromatic carbon signals, with C-F and C-Cl couplings. | The carbon atoms attached to fluorine will show characteristic large coupling constants. |

| ¹⁹F NMR | Two distinct fluorine signals, likely coupled to each other and to adjacent protons. | A powerful tool for confirming the substitution pattern.[8] |

| IR Spectroscopy | Characteristic O-H stretch (~3200-3600 cm⁻¹), C-O stretch (~1200 cm⁻¹), and C-F/C-Cl stretches in the fingerprint region. | Consistent with a substituted phenol. |

Proposed Synthesis of 3-Chloro-4,5-difluorophenol

Given its novelty, 3-Chloro-4,5-difluorophenol would likely need to be synthesized in the laboratory. A plausible retrosynthetic analysis suggests a multi-step approach starting from a more readily available difluoroaniline or difluorobenzene derivative. One potential route mirrors the synthesis of other polychlorinated/fluorinated phenols.[9][10]

Synthetic Workflow Diagram

Caption: A plausible multi-step synthesis of 3-Chloro-4,5-difluorophenol.

Key Synthetic Applications and Protocols

The utility of 3-Chloro-4,5-difluorophenol as a building block stems from the reactivity of its hydroxyl group and the potential for functionalization of the aromatic ring.

O-Alkylation and O-Arylation: Building Ethers

The phenolic hydroxyl group is a prime site for modification. O-alkylation and O-arylation introduce diverse side chains, a common strategy in the development of pharmacologically active compounds.

The Williamson ether synthesis is a classic and reliable method for O-alkylation.[11][12][13] The choice of base is critical; a moderately strong base like potassium carbonate is often sufficient to deprotonate the acidic phenol. The increased acidity of 3-Chloro-4,5-difluorophenol due to its electron-withdrawing substituents facilitates this deprotonation. Aprotic polar solvents like DMF or acetonitrile are ideal as they solvate the cation of the base, enhancing the nucleophilicity of the resulting phenoxide.

-

Reaction Setup: To a solution of 3-Chloro-4,5-difluorophenol (1.0 equiv.) in dry DMF (0.2 M), add potassium carbonate (1.5 equiv.).

-

Addition of Electrophile: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv.) dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Reagent/Condition | Purpose | Typical Values |

| Base | Deprotonation of the phenolic hydroxyl group | K₂CO₃, Cs₂CO₃ |